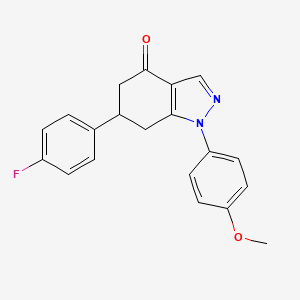
6-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound is a tetrahydroindazole derivative with a complex structure. Its systematic name is 6-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one .
- It belongs to the class of heterocyclic compounds and exhibits interesting pharmacological properties.
Métodos De Preparación
Synthetic Routes: There are several synthetic routes to prepare this compound. One common approach involves the condensation of 4-fluorobenzaldehyde with 4-methoxyacetophenone in the presence of ammonium acetate or other suitable bases.
Reaction Conditions: The reaction typically occurs under reflux conditions in a solvent such as ethanol or acetic acid.
Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories or small-scale settings.
Análisis De Reacciones Químicas
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Biology: It may exhibit biological activity, making it relevant for studies related to receptors, enzymes, or cellular pathways.
Medicine: Investigations into its pharmacological properties could lead to potential drug candidates.
Industry: While not widely used industrially, its derivatives might find applications in specialty chemicals.
Mecanismo De Acción
- The exact mechanism of action for this compound remains an active area of research.
- It could interact with specific receptors, enzymes, or signaling pathways, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds: Other tetrahydroindazoles or indazoles with different substituents on the phenyl rings.
Uniqueness: The combination of the 4-fluorophenyl and 4-methoxyphenyl groups in this compound sets it apart from related structures.
Remember that this compound’s detailed biological effects and applications might require further investigation.
Propiedades
Fórmula molecular |
C20H17FN2O2 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
6-(4-fluorophenyl)-1-(4-methoxyphenyl)-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C20H17FN2O2/c1-25-17-8-6-16(7-9-17)23-19-10-14(11-20(24)18(19)12-22-23)13-2-4-15(21)5-3-13/h2-9,12,14H,10-11H2,1H3 |
Clave InChI |
WOENDNMSLBAFLA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)CC(C3)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4Z)-4-[(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11048358.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B11048364.png)
![2-{[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11048367.png)
![1-(3-Amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethan-1-one](/img/structure/B11048369.png)
![2-[1-Isopropyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetamide](/img/structure/B11048374.png)

![1-cycloheptyl-6-methyl-4-(thiophen-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11048391.png)
![(1S,5R)-N-(3,5-dichlorophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B11048392.png)
![[5-amino-4-cyano-2-(4-methoxyphenyl)furan-3(2H)-ylidene]propanedinitrile](/img/structure/B11048400.png)
![6,8,8,9-Tetramethyl-3-(4-methyl-2-phenylpyrimidine-5-carbonyl)-2H,6H,7H,8H,9H-chromeno[7,6-B]pyridin-2-one](/img/structure/B11048408.png)

![methyl 3-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11048423.png)
![[5-amino-4-cyano-2-methyl-2-(propylsulfanyl)furan-3(2H)-ylidene]propanedinitrile](/img/structure/B11048425.png)
![4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-5-[(E)-2-phenylethenyl]benzene-1,2-dicarbonitrile](/img/structure/B11048430.png)